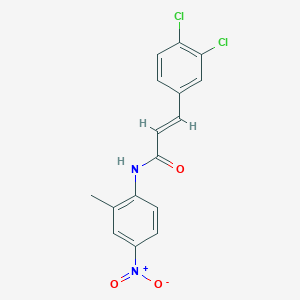![molecular formula C16H14BrN3O3 B5488896 5-bromo-N-[(Z)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylideneamino]pyridine-3-carboxamide](/img/structure/B5488896.png)
5-bromo-N-[(Z)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylideneamino]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-[(Z)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylideneamino]pyridine-3-carboxamide is a complex organic compound that features a bromine atom, a pyridine ring, and a benzodioxin moiety
Preparation Methods
The synthesis of 5-bromo-N-[(Z)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylideneamino]pyridine-3-carboxamide typically involves multiple steps. One common synthetic route starts with the bromination of a suitable precursor, followed by the formation of the benzodioxin ring and the subsequent coupling with a pyridine derivative. The reaction conditions often involve the use of brominating agents such as sodium bromide and hydrogen peroxide in acetic acid, followed by methoxylation and oxidation reactions . Industrial production methods may scale up these reactions using optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The benzodioxin moiety can be oxidized under specific conditions, leading to the formation of quinone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include sodium borohydride for reductions and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
5-bromo-N-[(Z)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylideneamino]pyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a probe in biochemical assays to study enzyme interactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, the pyridine ring can interact with enzymes or receptors, modulating their activity. The benzodioxin moiety may also play a role in binding to specific sites on proteins, influencing their function. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar compounds include other pyridine derivatives and benzodioxin-containing molecules. Compared to these, 5-bromo-N-[(Z)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylideneamino]pyridine-3-carboxamide is unique due to the presence of both the bromine atom and the benzodioxin moiety, which confer distinct chemical and biological properties. Other similar compounds might include:
- 5-bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide .
Properties
IUPAC Name |
5-bromo-N-[(Z)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylideneamino]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O3/c1-10(11-2-3-14-15(7-11)23-5-4-22-14)19-20-16(21)12-6-13(17)9-18-8-12/h2-3,6-9H,4-5H2,1H3,(H,20,21)/b19-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTOYLRPNJRGBP-GRSHGNNSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=CN=C1)Br)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC(=CN=C1)Br)/C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(3-CHLOROPHENYL)METHYL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B5488815.png)
![2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-[5-(2-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5488822.png)
![(6Z)-2-butyl-6-[(4-chlorophenyl)methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5488823.png)
![3-{[(1-{[2-(cyclopentylmethyl)-1H-imidazol-4-yl]methyl}-4-piperidinyl)oxy]methyl}pyridine](/img/structure/B5488830.png)
![N-(6-chloro-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)pyridine-3-carboxamide](/img/structure/B5488840.png)
![2-{[4-(4-morpholinylmethyl)benzoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5488848.png)
![3-methyl-7-{[1-(4-methylphenyl)cyclopropyl]carbonyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5488861.png)
![N-[1-({5-[(2-methoxy-4-methylphenoxy)methyl]isoxazol-3-yl}carbonyl)pyrrolidin-3-yl]acetamide](/img/structure/B5488872.png)
![2-[3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}methyl)phenoxy]acetamide](/img/structure/B5488879.png)

![N-[rel-(1R,3R)-3-aminocyclopentyl]-4-morpholinesulfonamide hydrochloride](/img/structure/B5488897.png)
![6-chloro-2-[2-(trifluoromethyl)morpholin-4-yl]quinoline](/img/structure/B5488905.png)
![1'-[4-(1H-pyrazol-4-yl)butanoyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5488918.png)
![(6E)-6-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5488925.png)
